Tomatidine

Catalog No.
S545568
CAS No.
77-59-8
M.F
C27H45NO2
M. Wt
415.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tomatidine

CAS Number

77-59-8

Product Name

Tomatidine

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

XYNPYHXGMWJBLV-VXPJTDKGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol, tomatidine, tomatidine, (3beta,5alpha,22alpha,25R)-isomer

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

Isomeric SMILES

CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1

The exact mass of the compound Tomatidine is 415.345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27592. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tomatidine (CAS 77-59-8) is a specialized steroidal alkaloid aglycone derived primarily from Solanum lycopersicum (tomato)[1]. Unlike standard steroidal sapogenins, it features a nitrogen-containing spiroaminoketal ring system, making it a highly valuable precursor for nitrogenous steroid synthesis [1]. In biological and pharmacological applications, tomatidine is procured for its highly specific intracellular activities, including potent mTORC1 activation and targeted inhibition of Staphylococcus aureus small-colony variants (SCVs) [2]. As an aglycone, it lacks the lycotetraose tetrasaccharide chain found in its natural precursor, α-tomatine, a structural difference that fundamentally alters its solubility, cellular permeability, and toxicity profile, making it uniquely suitable for in vivo systemic administration and precise intracellular targeting [2].

Substituting tomatidine with closely related steroidal compounds compromises assay integrity and introduces unacceptable toxicity [1]. Utilizing the unhydrolyzed glycoside, α-tomatine, results in non-specific membrane disruption; its sugar moiety complexes with cholesterol, leading to rapid cell permeabilization and broad cytotoxicity that masks specific intracellular signaling effects [1]. Conversely, substituting with solasodine—a structurally similar aglycone found in eggplants—introduces a 5,6-double bond in the steroidal B-ring that significantly increases in vivo hepatotoxicity and teratogenicity [1]. Furthermore, attempting to use the cheaper, non-nitrogenous sapogenin diosgenin as a functional substitute fails in anti-inflammatory and antimicrobial applications, as the absence of the secondary amine in the F-ring drastically reduces binding affinity and pathway-specific inhibition.

Superior Anti-Inflammatory Potency via iNOS/NO Inhibition

In lipopolysaccharide (LPS)-stimulated macrophage models, the nitrogenous structure of tomatidine provides significantly higher anti-inflammatory activity compared to related steroidal precursors. At a concentration of 40 μM, tomatidine achieves a 66% inhibition of nitrite production . In direct contrast, the structurally similar alkaloid solasodine yields only 22% inhibition, and the non-nitrogenous standard diosgenin achieves 41% inhibition under identical conditions . This differential is driven by tomatidine's superior suppression of NF-κB nuclear translocation and JNK activation .

Evidence DimensionInhibition of nitrite production (iNOS pathway)
Target Compound Data66% inhibition (at 40 μM)
Comparator Or BaselineSolasodine (22% inhibition) and Diosgenin (41% inhibition)
Quantified Difference3-fold higher inhibition than solasodine; 1.6-fold higher than diosgenin
ConditionsLPS-stimulated macrophages, 40 μM concentration

Buyers developing anti-inflammatory formulations or studying NF-κB pathways should procure tomatidine over cheaper sapogenins to ensure maximum assay sensitivity and pathway suppression.

Reduced In Vivo Toxicity and Hepatomegaly Risk

For researchers transitioning from in vitro assays to in vivo models, tomatidine offers a significantly safer toxicological profile than its close analog solasodine. In dietary studies using pregnant mice, solasodine induced significant systemic toxicity, reducing average fetal weight by 11.4% and causing severe hepatomegaly (liver weight to body weight ratio increased by 16.8% in non-pregnant models)[1]. Tomatidine, lacking the 5,6-double bond in the B-ring, showed no significant difference from controls in fetal weight and induced a substantially lower liver weight impact (only 6.0% increase) [1].

Evidence DimensionFetal weight reduction and hepatomegaly (liver weight increase)
Target Compound DataNo significant fetal weight reduction; 6.0% liver weight increase
Comparator Or BaselineSolasodine (11.4% fetal weight reduction; 16.8% liver weight increase)
Quantified DifferenceComplete elimination of significant teratogenic weight loss; 64% lower hepatomegaly impact
ConditionsIn vivo mouse model (pregnant and non-pregnant), dietary administration

Essential for procurement in preclinical animal studies where minimizing compound-induced systemic toxicity and confounding teratogenic effects is critical.

Preservation of Cell Membrane Integrity for Intracellular Targeting

The procurement of the aglycone tomatidine is strictly required over its glycoside α-tomatine to ensure assay compatibility when targeting intracellular mechanisms. α-Tomatine acts as a saponin, complexing with membrane cholesterol to induce rapid permeabilization; it causes ~50% cell lysis at just 3.5 μM within 24 hours in CT-26 cell lines [1]. Tomatidine, stripped of the lycotetraose moiety, does not permeabilize membranes or cause cytosolic enzyme leakage, allowing it to penetrate cells and modulate internal targets without inducing broad, non-specific necrosis [2].

Evidence DimensionMembrane permeabilization and cytotoxicity
Target Compound DataMaintains membrane integrity; non-lytic at functional concentrations
Comparator Or Baselineα-Tomatine (~50% cell lysis at 3.5 μM)
Quantified DifferenceShift from rapid membrane disruption (glycoside) to membrane-permeable and non-lytic (aglycone)
ConditionsIn vitro cell culture (CT-26 cells and Phytomonas models)

Buyers must specify the aglycone (tomatidine) for any live-cell assays requiring prolonged cell viability and intracellular receptor engagement.

Specificity Against Staphylococcus aureus Small-Colony Variants (SCVs)

Tomatidine exhibits a highly specific bacteriostatic profile that ensures formulation compatibility with existing antibiotics, an effect that cannot be replicated by its parent glycoside. While broad-spectrum membrane disruptors kill indiscriminately, tomatidine specifically targets the ATP synthase subunit C of Staphylococcus aureus small-colony variants (SCVs) [1]. In comparative studies, only the aglycone tomatidine showed specific growth inhibition of SCVs and improved the efficacy of aminoglycoside antibiotics by up to 16-fold against persistent strains, an effect lost or masked by the general cytotoxicity of α-tomatine [1].

Evidence DimensionSCV-specific growth inhibition and antibiotic synergy
Target Compound DataSpecific SCV inhibition; up to 16-fold enhancement of aminoglycosides
Comparator Or Baselineα-Tomatine (general membrane disruption, lacks SCV-specific synergy)
Quantified Difference16-fold improvement in aminoglycoside efficacy specific to the aglycone
ConditionsS. aureus SCV in vitro co-culture with aminoglycosides

Makes tomatidine a unique, high-value procurement target for researchers formulating synergistic treatments for chronic, antibiotic-resistant biofilm infections.

Skeletal Muscle Hypertrophy and mTORC1 Pathway Modeling

Because tomatidine safely penetrates cell membranes without the lytic toxicity of α-tomatine, it is the premier steroidal alkaloid for in vitro and in vivo models of skeletal muscle atrophy. It is specifically procured to stimulate mTORC1 signaling, driving protein accumulation and muscle cell growth without confounding systemic hepatotoxicity [1].

Synergistic Antimicrobial Formulations for Persistent Infections

Tomatidine's highly specific action against the ATP synthase of Staphylococcus aureus SCVs makes it an essential compound for chronic infection research. It is used as an adjuvant to potentiate aminoglycoside antibiotics by up to 16-fold, a precision application where broad-spectrum saponins would fail [2].

Macrophage-Based Anti-Inflammatory Drug Screening

Due to its superior suppression of NF-κB and JNK pathways—outperforming both solasodine and diosgenin by up to 3-fold—tomatidine is the optimal steroidal baseline for evaluating iNOS and COX-2 inhibition in LPS-stimulated macrophage assays[3].

Synthesis of Nitrogenous Steroidal Therapeutics

As a safer, non-teratogenic alternative to solasodine, tomatidine serves as a high-value starting material for the semi-synthesis of specialized steroidal drugs, where the presence of the F-ring secondary amine is required but the B-ring double bond's toxicity must be avoided[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

415.345029678 Da

Monoisotopic Mass

415.345029678 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

210-211°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B73S48786

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

79464-64-5
77-59-8

Wikipedia

Tomatidine

Dates

Last modified: 08-15-2023
1: Moro T, Ebert SM, Adams CM, Rasmussen BB. Amino Acid Sensing in Skeletal Muscle. Trends Endocrinol Metab. 2016 Nov;27(11):796-806. doi: 10.1016/j.tem.2016.06.010. Epub 2016 Jul 19. Review. PubMed PMID: 27444066; PubMed Central PMCID: PMC5075248.
2: Friedman M. Chemistry and anticarcinogenic mechanisms of glycoalkaloids produced by eggplants, potatoes, and tomatoes. J Agric Food Chem. 2015 Apr 8;63(13):3323-37. doi: 10.1021/acs.jafc.5b00818. Epub 2015 Mar 30. Review. PubMed PMID: 25821990.
3: Jiang QW, Chen MW, Cheng KJ, Yu PZ, Wei X, Shi Z. Therapeutic Potential of Steroidal Alkaloids in Cancer and Other Diseases. Med Res Rev. 2016 Jan;36(1):119-43. doi: 10.1002/med.21346. Epub 2015 Mar 27. Review. PubMed PMID: 25820039.
4: Adams CM, Ebert SM, Dyle MC. Use of mRNA expression signatures to discover small molecule inhibitors of skeletal muscle atrophy. Curr Opin Clin Nutr Metab Care. 2015 May;18(3):263-8. doi: 10.1097/MCO.0000000000000159. Review. PubMed PMID: 25807353; PubMed Central PMCID: PMC5512448.
5: Friedman M. Anticarcinogenic, cardioprotective, and other health benefits of tomato compounds lycopene, α-tomatine, and tomatidine in pure form and in fresh and processed tomatoes. J Agric Food Chem. 2013 Oct 9;61(40):9534-50. doi: 10.1021/jf402654e. Epub 2013 Sep 30. Review. PubMed PMID: 24079774.
6: Keeler RF, Baker DC, Gaffield W. Spirosolane-containing Solanum species and induction of congenital craniofacial malformations. Toxicon. 1990;28(8):873-84. Review. PubMed PMID: 2080514.
7: Jadhav SJ, Sharma RP, Salunkhe DK. Naturally occurring toxic alkaloids in foods. Crit Rev Toxicol. 1981 Apr;9(1):21-104. Review. PubMed PMID: 7018841.

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